molecular formula C19H23NO4S B1303029 (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 959577-82-3

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B1303029
CAS RN: 959577-82-3
M. Wt: 361.5 g/mol
InChI Key: SWPWGMSSMXIDPT-DOMZBBRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H23NO4S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Benzo[b]thiophene Derivatives

Benzo[b]thiophene derivatives are significant in pharmaceuticals and organic semiconducting materials. The compound can be used as a precursor for synthesizing various benzo[b]thiophene derivatives through catalyzed cyclization reactions .

Development of Small Molecule Pharmaceuticals

The benzo[b]thiophene moiety present in the compound is a common feature in many small molecule pharmaceuticals. Researchers can modify this compound to develop new drug candidates with potential therapeutic applications .

Organic Semiconductors

Organic semiconductors are crucial for electronic devices like OLEDs. The benzo[b]thiophene core of the compound can be utilized in the synthesis of organic semiconducting materials, which are essential for flexible electronics .

High-Temperature Boc Deprotection

The tert-butoxycarbonyl (Boc) group is used to protect amino acids during peptide synthesis. This compound can be involved in studies exploring high-temperature Boc deprotection methods, which could enhance peptide synthesis efficiency .

Extraction of Water-Soluble Polar Organic Molecules

Ionic liquids with low viscosity and high thermal stability are used for extracting polar organic molecules. The compound’s Boc group could be investigated in the context of ionic liquids to improve the extraction processes .

Catalysis and Biocatalysis

Catalysis is vital in chemical reactions, including pharmaceutical synthesis. The compound could be used to study new catalytic methods, potentially improving the efficiency and selectivity of chemical transformations .

Peptide Synthesis Research

Peptides have numerous applications in therapeutics and research. The compound’s structure makes it suitable for peptide bond formation studies, possibly leading to advancements in peptide synthesis techniques .

properties

IUPAC Name

(2S,4R)-4-(1-benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)24-18(23)20-10-12(9-15(20)17(21)22)8-13-11-25-16-7-5-4-6-14(13)16/h4-7,11-12,15H,8-10H2,1-3H3,(H,21,22)/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPWGMSSMXIDPT-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CSC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376066
Record name (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

959577-82-3
Record name (2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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